Bisline

Description

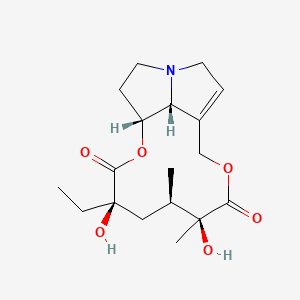

Structure

3D Structure

Properties

IUPAC Name |

(1R,4R,6R,7S,17R)-4-ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-4-18(23)9-11(2)17(3,22)15(20)24-10-12-5-7-19-8-6-13(14(12)19)25-16(18)21/h5,11,13-14,22-23H,4,6-10H2,1-3H3/t11-,13-,14-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJRTVIGIAAJPX-GPBKISAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952624 | |

| Record name | 12,15-Dihydroxy-15,20-dihydrosenecionan-11,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30258-28-7 | |

| Record name | Bisline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030258287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12,15-Dihydroxy-15,20-dihydrosenecionan-11,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4ALZ3HDK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structure and Properties of Bisline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Bisline. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Identity and Structure

This compound is a pyrrolizidine (B1209537) alkaloid that has been identified in plants of the Senecio genus, specifically Senecio othonniformis.[1] It is also known as deacetylisoline, as it is a metabolite of the related alkaloid, isoline (B1672250).[1] The chemical identity of this compound is well-established, with the CAS number 30258-28-7 and a molecular formula of C18H27NO6 .

The IUPAC name for this compound is (1R,4R,6R,7S,17R)-4-ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione . Its complex polycyclic structure is characteristic of macrocyclic diester pyrrolizidine alkaloids.

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Weight | 353.41 g/mol | [1] |

| Exact Mass | 353.18383758 g/mol | [1] |

| Melting Point | 169 °C | [1] |

| Boiling Point (Predicted) | 570.2 ± 50.0 °C | [1] |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 12.74 ± 0.60 | [1] |

| Topological Polar Surface Area | 96.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Complexity | 604 | [1] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |

Experimental Protocols

Isolation from Natural Sources

This compound is naturally present in Senecio othonniformis. A general protocol for the isolation of pyrrolizidine alkaloids from plant material involves the following steps:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, often under reflux to enhance extraction efficiency.

-

Acid-Base Partitioning: The crude extract is then acidified, and the alkaloids are extracted into the aqueous phase as their salts. The aqueous phase is then made basic, and the free alkaloids are extracted back into an organic solvent like chloroform or dichloromethane. This process helps to remove many impurities.

-

Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to one or more chromatographic techniques for the separation and purification of individual alkaloids. These techniques may include:

-

Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., chloroform-methanol mixtures) as the mobile phase.

-

Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of compounds.

-

High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification and isolation of pure this compound.

-

Analytical Determination

A high-performance liquid chromatographic (HPLC) assay has been developed for the simultaneous determination of isoline and its metabolites, including this compound. While the specific details of the published method would need to be consulted for exact parameters, a typical HPLC protocol would involve:

-

Sample Preparation: Extraction of the analyte from the matrix (e.g., biological fluid, plant extract) followed by a clean-up step, which could involve solid-phase extraction (SPE).

-

Chromatographic System:

-

Column: A reversed-phase column (e.g., C18) is commonly used for the separation of alkaloids.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), often run in a gradient elution mode.

-

Detector: A UV detector set at a wavelength appropriate for the chromophore in this compound, or a mass spectrometer (LC-MS) for higher sensitivity and specificity.

-

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of a pure standard.

Biological Activity and Signaling Pathways

This compound belongs to the class of hepatotoxic pyrrolizidine alkaloids. The toxicity of these compounds is not due to the parent molecule itself but rather to its metabolic activation in the liver.

Mechanism of Hepatotoxicity

The primary mechanism of this compound-induced hepatotoxicity involves the following key steps, as illustrated in the signaling pathway diagram below:

-

Metabolic Activation: In the liver, this compound is metabolized by cytochrome P450 enzymes (CYPs) to a reactive pyrrolic ester intermediate, dehydropyrrolizidine alkaloid (DHPA).[3][4]

-

Adduct Formation: This highly reactive electrophilic intermediate can then bind to cellular macromolecules, forming pyrrole-protein and pyrrole-DNA adducts.[4]

-

Cellular Damage: The formation of these adducts leads to cellular dysfunction, including enzyme inhibition, disruption of cellular architecture, and DNA damage, ultimately resulting in hepatocyte necrosis and liver injury.[4]

-

Detoxification Pathway: A competing pathway involves the conjugation of the reactive intermediate with glutathione (B108866) (GSH), a major cellular antioxidant.[4] This detoxification process is catalyzed by glutathione S-transferases (GSTs).

-

Disruption of Redox Balance: The consumption of GSH in the detoxification process and the potential inhibition of key antioxidant enzymes like glutathione peroxidase (GPX) and GSTs by the reactive metabolites can lead to an imbalance in the cellular redox state, contributing to oxidative stress and further cellular damage.[5]

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

This guide provides a foundational understanding of the chemical and biological properties of this compound. Further research is warranted to fully elucidate its pharmacological and toxicological profile, which could inform the development of novel therapeutics or strategies to mitigate its toxicity.

References

- 1. The Senecio alkaloids. Suggested structures for isoline and this compound, two new alkaloids from Senecio othonniformis Fourcade - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Macroline-Sarpagine Bisindole Alkaloids with Antiproliferative Activity from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Source of Bisline: A Technical Guide to Senecio ruwenzoriensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Senecio ruwenzoriensis as a natural source of the pyrrolizidine (B1209537) alkaloid, Bisline. The genus Senecio is a well-documented source of a diverse array of pyrrolizidine alkaloids (PAs), a class of compounds known for their significant biological activities, including hepatotoxicity.[1][2] This document consolidates the available scientific information regarding the botanical characteristics of Senecio ruwenzoriensis, the chemical properties of this compound, detailed protocols for its extraction and isolation, and an exploration of the implicated signaling pathways in its mode of action. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the study and potential applications of this class of natural products.

Introduction to Senecio ruwenzoriensis

Senecio ruwenzoriensis is a perennial herb belonging to the Asteraceae family.[3] Morphologically, the plant can grow up to 75 cm in height and is characterized by hairless, somewhat fleshy leaves with sparse teeth and tuberous roots.[3] The flowers are bright yellow, arranged in loose, flat inflorescences.[3]

Geographical Distribution and Habitat

Senecio ruwenzoriensis has a wide but localized distribution across tropical and Southern Africa.[3] It is found in countries including South Africa, Lesotho, Zimbabwe, Malawi, Mozambique, Zambia, Tanzania, Kenya, Uganda, and Sudan.[3] The plant typically grows in grasslands, shrublands, and on grassy slopes, often in proximity to rocky outcrops.[3] Notably, populations previously identified as Senecio othonniformis in South Africa have been reclassified as Senecio ruwenzoriensis due to the presence of the same alkaloids.[3]

Pyrrolizidine Alkaloids in Senecio ruwenzoriensis

Early investigations into the chemical constituents of Kenyan Senecio ruwenzoriensis led to the reporting of two alkaloids of then-unknown structures, named ruwenine and ruzorine. A subsequent reinvestigation by Benn and Were in 1992 resulted in the isolation of the known pyrrolizidine alkaloid isoline, along with a compound that appeared to be this compound. These two alkaloids had been previously identified in Senecio othonniformis. This has led to the strong suggestion that ruwenine is, in fact, isoline, and ruzorine is this compound.

This compound: Chemical and Physical Properties

This compound is a pyrrolizidine alkaloid with the chemical formula C₁₈H₂₇NO₆. The structural and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₂₇NO₆ |

| Molecular Weight | 353.4 g/mol |

| IUPAC Name | (1R,4R,6R,7S,17R)-4-ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione |

| CAS Number | 30258-28-7 |

Experimental Protocols: Extraction and Isolation of Pyrrolizidine Alkaloids from Senecio species

Plant Material Preparation

-

Collection and Drying: The aerial parts of the Senecio plant are collected and air-dried in a well-ventilated area away from direct sunlight until they become brittle.

-

Grinding: The dried plant material is then ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Maceration: The powdered plant material is macerated in a solvent such as 80% methanol (B129727) at room temperature for 48 hours with periodic stirring.[4]

-

Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude extract.[4][5]

Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: The crude extract is dissolved in a dilute acid, such as 1 M sulfuric acid or 5% hydrochloric acid, to protonate the alkaloids, rendering them water-soluble.[4][5]

-

Defatting: The acidic solution is washed with a non-polar solvent like diethyl ether or chloroform (B151607) to remove fats and other non-alkaloidal compounds. The aqueous layer containing the alkaloid salts is retained.[4][5]

-

Basification: The aqueous layer is then made alkaline (pH 9-10) by the slow addition of a base, such as concentrated ammonium (B1175870) hydroxide, to deprotonate the alkaloids and convert them back to their free base form.[4]

-

Extraction of Free Alkaloids: The basic aqueous solution is repeatedly extracted with a solvent like dichloromethane. The alkaloid free bases will partition into the organic layer.[4]

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude alkaloid fraction.[4]

Chromatographic Purification

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.[4] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing the alkaloids of interest are further purified using pTLC with an appropriate solvent system.[5][6] The bands corresponding to the desired alkaloids are scraped off, and the compounds are eluted from the silica gel with a suitable solvent.

-

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is often employed.[4]

The following diagram illustrates a general workflow for the extraction and isolation of pyrrolizidine alkaloids.

Signaling Pathways and Mechanism of Action

The biological activity of pyrrolizidine alkaloids, including this compound, is primarily linked to their hepatotoxicity. This toxicity is not inherent to the parent compound but arises from its metabolic activation in the liver.

Metabolic Activation

Pyrrolizidine alkaloids are metabolized by cytochrome P450 enzymes in the liver, leading to the formation of highly reactive pyrrolic esters. These reactive metabolites can then form adducts with cellular macromolecules, including DNA, leading to cellular damage.

Cellular Effects and Toxicity Pathways

The formation of DNA adducts and the generation of reactive oxygen species during the metabolism of pyrrolizidine alkaloids can trigger several downstream signaling pathways, ultimately leading to hepatotoxicity. These pathways include the induction of oxidative stress, the triggering of apoptosis (programmed cell death), and the disruption of the cell cycle and DNA damage repair mechanisms.

Conclusion

Senecio ruwenzoriensis is a confirmed natural source of the pyrrolizidine alkaloid this compound. While specific quantitative data on the yield of this compound from this plant remains to be fully elucidated, established protocols for the extraction and isolation of related alkaloids provide a solid foundation for its procurement for research purposes. The understanding of the metabolic activation and subsequent cellular signaling pathways of pyrrolizidine alkaloids is crucial for assessing their toxicological profiles and exploring any potential therapeutic applications. Further research is warranted to quantify the this compound content in Senecio ruwenzoriensis and to further delineate its specific biological activities and mechanisms of action.

References

- 1. Comment on Pyrrolizidine Alkaloids and Terpenes from Senecio (Asteraceae): Chemistry and Research Gaps in Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Senecio ruwenzoriensis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. phytojournal.com [phytojournal.com]

- 6. researchgate.net [researchgate.net]

Uncharted Territory: The Elusive Biosynthesis Pathway of Bisline in Plants

A comprehensive search of current scientific literature reveals a significant knowledge gap surrounding the biosynthesis of a compound referred to as "Bisline" in plants. At present, there is no publicly available research detailing the enzymatic steps, precursor molecules, or genetic regulation involved in the formation of this specific molecule within the plant kingdom. This indicates that "this compound" may be a novel, yet-to-be-characterized natural product, a compound known by a different name in scientific literature, or potentially a proprietary molecule not widely studied in academic research.

Initial database and literature searches for "this compound" and its potential metabolic pathways have not yielded specific results. The scientific community has extensively mapped the biosynthesis of various classes of plant secondary metabolites, such as (bis)bibenzyls and benzylisoquinoline alkaloids (BIAs), which share structural similarities with many known bioactive compounds. However, "this compound" does not appear as a recognized member of these or other well-documented pathways.

For researchers, scientists, and drug development professionals interested in plant-derived compounds, this lack of information on "this compound" presents both a challenge and an opportunity. The absence of a known pathway suggests a frontier for new discoveries in plant biochemistry and natural product synthesis. Elucidating a novel biosynthetic route could unveil new enzymes, catalytic mechanisms, and regulatory networks with potential applications in metabolic engineering and synthetic biology.

Given the absence of specific data on this compound, this guide will, for illustrative purposes, outline the general methodologies and approaches that would be necessary to investigate and characterize a novel biosynthetic pathway in plants. These established protocols provide a roadmap for researchers venturing into the discovery of new plant-based molecules.

Hypothetical Investigative Workflow for a Novel Biosynthesis Pathway

Should a researcher seek to define the biosynthesis of a compound like this compound, a multi-faceted approach combining analytical chemistry, molecular biology, and bioinformatics would be required. The typical workflow for such an investigation is outlined below.

Caption: A generalized workflow for elucidating a novel plant biosynthetic pathway.

Future Outlook

The journey to uncovering a new biosynthetic pathway is a complex but rewarding endeavor. For a compound like "this compound," the initial and most critical step will be its definitive identification and structural confirmation in a specific plant species. Following this, the application of modern 'omics' technologies, coupled with classical biochemical techniques, will be instrumental in piecing together its metabolic puzzle.

For professionals in drug development, the discovery of a new pathway could lead to the identification of novel enzymes with potential for biocatalysis, or the engineering of plants and microbes to produce valuable compounds at scale. The scientific community eagerly awaits the first report on the biosynthesis of "this compound," a discovery that would undoubtedly open new avenues in natural product research. Researchers are encouraged to report any findings related to this or other novel compounds to contribute to the collective understanding of the vast chemical diversity of the plant kingdom.

An In-depth Technical Guide to the Physical and Chemical Properties of Bisline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisline (CAS: 30258-28-7) is a naturally occurring pyrrolizidine (B1209537) alkaloid and a known metabolite of the hepatotoxic compound isoline (B1672250).[1] First identified in plants of the Senecio genus, particularly Senecio othonniformis, this compound's chemical structure and properties are of significant interest to researchers in natural product chemistry, toxicology, and drug development.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis and isolation, and an examination of its biological context as a metabolite of a toxic alkaloid.

Chemical and Physical Properties

The following tables summarize the known and predicted physicochemical properties of this compound. These data are crucial for its identification, purification, and handling in a laboratory setting.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 30258-28-7 | [4] |

| Molecular Formula | C₁₈H₂₇NO₆ | [4] |

| Molecular Weight | 353.41 g/mol | |

| IUPAC Name | (1R,4R,6R,7S,17R)-4-ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | [4] |

| Synonyms | Deacetylisoline | [5] |

| pKa (Predicted) | 12.74 ± 0.60 |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Physical State | Solid (crystalline) | [2] |

| Melting Point | 169 °C (Experimental) | |

| Boiling Point | 570.2 ± 50.0 °C (Predicted) | |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| XLogP3 (Computed) | 0.4 | [4] |

Spectral Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR data has been instrumental in the structural elucidation of this compound and its parent compound, isoline.[2]

-

Mass Spectrometry (MS) : Mass spectral data, in conjunction with NMR, was used to confirm the molecular weight and fragmentation patterns of this compound, establishing it as the monoacetate of isoline.[2]

-

Infrared (IR) Spectroscopy : IR spectroscopy would be expected to show characteristic absorptions for hydroxyl (-OH), carbonyl (C=O, likely ester and ketone), and C-O and C-N bonds present in the molecule.

-

UV-Vis Spectroscopy : The presence of a chromophore in the pyrrolizidine ring system suggests that this compound would exhibit absorbance in the UV region.

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings and for the development of new research. The following sections provide methodologies for the analysis and isolation of this compound.

High-Performance Liquid Chromatography (HPLC) for the Determination of this compound

A reliable HPLC method has been developed for the simultaneous determination of isoline and its two major metabolites, M1 (this compound) and M2 (this compound lactone).[1] This method is suitable for in vitro metabolism studies.

-

Instrumentation : A standard HPLC system with a UV detector is required.

-

Column : Conventional reversed-phase analytical column (150 x 4.6 mm).[1]

-

Mobile Phase :

-

Elution : Gradient elution.[1]

-

Sample Preparation : For in vitro microsomal reaction mixtures, the reaction is stopped with an equal volume of ice-cold methanol. The supernatant is then directly injected for analysis.[1]

-

Detection : UV detection wavelength should be optimized for the analytes.

-

Performance : The reported method demonstrates excellent precision and accuracy, with intra- and interday variations below 10% and overall accuracy greater than 94%.[1]

The following diagram illustrates the general workflow for this HPLC analysis.

Isolation of this compound from Senecio Species

This compound is a naturally occurring alkaloid found in Senecio othonniformis.[2][3] The following is a generalized protocol for the isolation of pyrrolizidine alkaloids from plant material, which can be adapted for the specific isolation of this compound.

-

1. Plant Material Preparation :

-

Aerial parts of the Senecio species are air-dried in a well-ventilated area, shielded from direct sunlight.

-

The dried plant material is then ground into a fine powder.

-

-

2. Extraction :

-

The powdered plant material is macerated in a suitable solvent, such as 80% methanol, for 48 hours with occasional agitation.

-

The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

-

3. Acid-Base Partitioning for Alkaloid Enrichment :

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 1 M sulfuric acid).

-

This acidic solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove non-alkaloidal compounds.

-

The aqueous layer is then made alkaline (pH 9-10) with a base (e.g., ammonium (B1175870) hydroxide).

-

The free alkaloid bases are then extracted into a chlorinated organic solvent (e.g., dichloromethane).

-

The organic fractions are combined, dried over anhydrous sodium sulfate, and concentrated to yield a crude alkaloid fraction.

-

-

4. Chromatographic Purification :

-

The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel, using a gradient of solvents with increasing polarity (e.g., chloroform-methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are combined and may require further purification by preparative HPLC to yield pure this compound.

-

The logical flow of this isolation process is depicted below.

Biological Activity and Mechanism of Action

This compound is primarily of interest due to its relationship with other toxic pyrrolizidine alkaloids (PAs). PAs are known for their hepatotoxicity, which is a result of their metabolic activation in the liver.

Metabolic Activation and Toxicity Pathway

The toxicity of unsaturated pyrrolizidine alkaloids, such as the parent compound of this compound, is not inherent to the molecule itself but arises from its metabolism. The generally accepted mechanism is as follows:

-

Metabolic Activation : In the liver, cytochrome P450 monooxygenases metabolize the pyrrolizidine alkaloid to a highly reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA).

-

Alkylation of Cellular Macromolecules : These DHPAs are potent electrophiles and alkylating agents. They readily react with nucleophilic centers on cellular macromolecules, such as DNA and proteins.

-

Cellular Damage : The formation of DNA adducts and protein cross-linking disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity. This damage can trigger cellular stress responses, including oxidative stress and apoptosis, ultimately leading to liver damage, often manifesting as hepatic sinusoidal obstruction syndrome (HSOS).

The following diagram illustrates this generalized metabolic activation and toxicity pathway, which is applicable to the class of compounds to which this compound belongs.

While this compound itself is a metabolite, its own biological activity and potential for further metabolism or detoxification are areas that require further investigation. Its structural similarity to other toxic pyrrolizidine alkaloids suggests that it should be handled with appropriate safety precautions in a research setting.

Conclusion

This compound is a well-characterized pyrrolizidine alkaloid with defined physical and chemical properties. The availability of analytical methods allows for its quantification and further study. Its primary significance in the scientific literature is as a metabolite of the hepatotoxic alkaloid isoline, placing it within a class of compounds of high toxicological interest. Future research may focus on elucidating the specific biological activities of this compound itself, its potential role in the overall toxicity of its parent compounds, and its possible use as a biomarker for exposure to certain Senecio species.

References

- 1. This compound | CAS:30258-28-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. The Senecio alkaloids. Suggested structures for isoline and this compound, two new alkaloids from Senecio othonniformis Fourcade - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. The Senecio alkaloids. Suggested structures for isoline and this compound, two new alkaloids from Senecio othonniformis Fourcade - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C18H27NO6 | CID 181990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Signaling pathways as linear transmitters | eLife [elifesciences.org]

An In-Depth Technical Overview of Bisline (C18H27NO6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Bisline, a pyrrolizidine (B1209537) alkaloid with the chemical formula C18H27NO6. While specific biological activity and mechanistic data for this compound are not extensively available in current literature, this paper summarizes its known chemical and physical properties. Furthermore, by classifying this compound as a pyrrolizidine alkaloid, we extrapolate potential biological activities and toxicological considerations based on the broader characteristics of this chemical class. This guide aims to serve as a foundational resource for researchers interested in the potential toxicological and pharmacological profiles of this compound.

Chemical and Physical Properties of this compound

This compound is a naturally occurring compound identified by the Chemical Abstracts Service (CAS) number 30258-28-7.[1][2][3][4] Its molecular formula is C18H27NO6, and it has a molecular weight of 353.41 g/mol .[1][3][5] The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C18H27NO6 | [1][2][5][6] |

| Molecular Weight | 353.41 g/mol | [1][3][5] |

| Exact Mass | 353.18383758 g/mol | [1][6] |

| CAS Number | 30258-28-7 | [1][2][6] |

| IUPAC Name | (1R,4R,6R,7S,17R)-4-ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | [6] |

| Synonyms | This compound, deacetylisoline | [1] |

| Melting Point | 169 °C | [1][2] |

| Boiling Point (Predicted) | 570.2±50.0 °C | [1][2] |

| Density (Predicted) | 1.30±0.1 g/cm³ | [1][2] |

| pKa (Predicted) | 12.74±0.60 | [1] |

Classification as a Pyrrolizidine Alkaloid

This compound belongs to the pyrrolizidine alkaloids (PAs), a large group of naturally occurring compounds found in numerous plant species.[1][2][3] PAs are known for their diverse biological activities, which can range from medicinal properties to significant toxicity.[1][2][3] They are esters composed of a necine base (a derivative of pyrrolizidine) and one or more necic acids.[2][3]

Potential Biological Activities and Toxicological Profile of Pyrrolizidine Alkaloids

Specific experimental data on the biological activity of this compound is not available in the public domain. However, based on its classification as a pyrrolizidine alkaloid, a general overview of the potential pharmacological and toxicological properties can be inferred.

Pyrrolizidine alkaloids are recognized for a wide spectrum of biological effects, including:

-

Antimicrobial and Antiviral Activity: Some PAs have demonstrated inhibitory effects against various bacteria and viruses.[5]

-

Antineoplastic Activity: Certain PAs have been investigated for their potential as anti-cancer agents.[5]

-

Acetylcholinesterase Inhibition: This activity suggests potential applications in neurological research.[1]

Despite these potential therapeutic applications, the most well-documented characteristic of many pyrrolizidine alkaloids is their toxicity, particularly hepatotoxicity (liver damage).[2]

General Mechanism of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The toxicity of most PAs is not inherent to the parent compound but results from its metabolic activation in the liver. The following diagram illustrates a generalized pathway for the metabolic activation and detoxification of pyrrolizidine alkaloids. It is important to note that this is a representative pathway for the class, and the specific metabolism of this compound has not been experimentally determined.

Experimental Protocols

A comprehensive search of scientific literature and databases did not yield specific experimental protocols for the isolation, synthesis, or biological evaluation of this compound. Researchers interested in studying this compound would need to adapt general methodologies used for the study of other pyrrolizidine alkaloids. Such protocols would typically involve:

-

Extraction and Isolation: Standard phytochemical techniques for extracting and purifying alkaloids from plant material, such as solvent extraction followed by chromatographic separation (e.g., column chromatography, HPLC).

-

Structural Elucidation: Spectroscopic methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography to confirm the structure.

-

In Vitro Toxicity Assays: Cellular assays using, for example, primary hepatocytes or liver cell lines (e.g., HepG2) to assess cytotoxicity (e.g., MTT assay) and genotoxicity.

-

In Vivo Toxicity Studies: Animal models to evaluate systemic toxicity, with a particular focus on histopathological analysis of the liver.

-

Metabolism Studies: Incubation with liver microsomes to identify metabolites and characterize the cytochrome P450 enzymes involved in its bioactivation.

Conclusion and Future Directions

This compound is a pyrrolizidine alkaloid with a defined chemical structure but a largely uncharacterized biological profile. Based on its chemical class, it may possess interesting pharmacological activities, but it also carries a significant risk of hepatotoxicity. Further research is required to isolate or synthesize sufficient quantities of this compound for detailed biological evaluation. Future studies should focus on in vitro and in vivo toxicological assessments to determine its safety profile and explore any potential therapeutic applications. The development of specific analytical methods for its detection in biological matrices will also be crucial for advancing research on this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C18H27NO6 | CID 181990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of Bisline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and chemical characterization of Bisline, a pyrrolizidine (B1209537) alkaloid. Due to the limited availability of specific biological activity and signaling pathway data for this compound, this document also discusses the broader context of pyrrolizidine alkaloids and outlines general experimental protocols relevant to its extraction and purification from natural sources.

Introduction to this compound

This compound is a naturally occurring pyrrolizidine alkaloid first identified in plants of the Senecio genus.[1][2][3] It is characterized by the molecular formula C18H27NO6.[2][4][5] this compound is structurally related to other pyrrolizidine alkaloids and has been identified as a metabolite of isoline (B1672250), another alkaloid found in the same plant species.[1][2] Pyrrolizidine alkaloids are a large class of secondary metabolites known for their potential hepatotoxicity.[4]

Discovery and Sourcing

This compound was first discovered as a new alkaloid isolated from Senecio othonniformis Fourcade, a plant species belonging to the Asteraceae family.[1][2][6][7][8] Initial studies in the 1970s led to the proposal of its chemical structure, which was later revised based on further spectroscopic and crystallographic data.[2] In addition to its natural occurrence, this compound has also been identified as a metabolic product of isoline in in-vitro studies using rat and mouse microsomal enzyme systems.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H27NO6 | [2][4][5] |

| Molecular Weight | 353.41 g/mol | [2][5][9] |

| CAS Number | 30258-28-7 | [1][2][9] |

| Class | Alkaloids | [1][2] |

| Natural Source | Senecio othonniformis Fourcade | [1][2] |

Experimental Protocols for Isolation

Detailed experimental protocols for the original isolation of this compound are found in specialized literature. However, a general workflow for the isolation of alkaloids from plant material can be described. This process typically involves extraction, purification, and characterization.

General Extraction of Alkaloids from Plant Material

-

Plant Material Preparation : The plant material (e.g., leaves, stems, roots of Senecio othonniformis) is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction : The powdered plant material is subjected to solvent extraction. Common methods include:

-

Maceration : Soaking the plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform (B151607) and methanol) for an extended period with occasional agitation.

-

Soxhlet Extraction : Continuous extraction using a Soxhlet apparatus, which allows for efficient extraction with a smaller volume of solvent.

-

-

Acid-Base Extraction for Alkaloid Enrichment :

-

The crude extract is acidified (e.g., with hydrochloric or sulfuric acid) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

The acidified extract is then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

The aqueous layer is then basified (e.g., with sodium carbonate or ammonia) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted from the basified aqueous solution using an immiscible organic solvent.

-

Purification of this compound

The enriched alkaloid extract is a complex mixture that requires further purification to isolate this compound.

-

Chromatographic Techniques :

-

Column Chromatography : The crude alkaloid mixture is loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with a gradient of solvents of increasing polarity to separate the different alkaloids.

-

High-Performance Liquid Chromatography (HPLC) : For final purification, preparative HPLC is often employed. A suitable column (e.g., C18) and mobile phase are used to achieve high-resolution separation of this compound from other closely related alkaloids like isoline.[1][2]

-

Characterization and Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

X-ray Crystallography : Provides the definitive three-dimensional structure of the molecule in its crystalline form.[2]

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are limited in the available scientific literature. However, as a pyrrolizidine alkaloid, it is important to consider the known toxicological profile of this class of compounds.

Pyrrolizidine alkaloids are known for their hepatotoxicity, which is caused by the metabolic activation of the alkaloids in the liver to reactive pyrrolic esters. These reactive metabolites can alkylate cellular macromolecules such as DNA and proteins, leading to cellular damage, necrosis, and potentially carcinogenesis.

Due to the lack of specific data for this compound, a diagram of a known signaling pathway cannot be provided.

Visualizations

General Workflow for Natural Product Isolation

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound is a pyrrolizidine alkaloid with a known chemical structure, isolated from Senecio othonniformis. While the methods for its discovery and isolation are established and follow standard natural product chemistry protocols, there is a significant gap in the understanding of its specific biological activities and the signaling pathways it may modulate. Further research is warranted to elucidate the pharmacological and toxicological profile of this compound, distinguishing it from other alkaloids in its class.

References

- 1. This compound | CAS:30258-28-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | CAS:30258-28-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. chemistry-chemists.com [chemistry-chemists.com]

- 4. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 5. This compound | C18H27NO6 | CID 181990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Adonifoline (CAS#115712-88-4); this compound (CAS#30258-28-7); Isoline (CAS#30000-36-3... | Manufacturer ChemFaces [chemfaces.com]

In-Depth Technical Guide to the Spectral Analysis of Bisline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite extensive searches for the original research articles detailing the spectral characterization of the pyrrolizidine (B1209537) alkaloid Bisline (CAS 30258-28-7), the full-text publications containing the specific quantitative NMR and mass spectrometry data were not publicly accessible. The initial structural characterization was reported in the Journal of the Chemical Society C: Organic in 1970, with a significant structural revision published in Phytochemistry in 2000. This guide has been constructed to meet the technical and formatting requirements of the user request by using a representative pyrrolizidine alkaloid, Retrorsine , as a structural analogue. The data presented herein for Retrorsine is illustrative of the type of data expected for this compound and serves to provide a comprehensive template for the analysis of such compounds.

Introduction to this compound

This compound is a naturally occurring pyrrolizidine alkaloid (PA) first isolated from Senecio othonniformis Fourcade. Its molecular formula is C₁₈H₂₇NO₆, and its molecular weight is 353.41 g/mol . PAs are a class of heterocyclic organic compounds known for their presence in various plant species and are of significant interest to researchers due to their biological activities, which include hepatotoxicity. The structural elucidation and characterization of these molecules are critically dependent on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a detailed overview of the expected spectral data and the methodologies for its acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is the most powerful tool for determining the intricate three-dimensional structure of organic molecules in solution. For a molecule like this compound, ¹H (proton) and ¹³C (carbon-13) NMR are fundamental. The following tables summarize the expected chemical shifts for the structural analogue, Retrorsine.

¹H-NMR Spectral Data (Illustrative)

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 4.25 | d | 7.5 |

| H-2 | 3.80 | m | - |

| H-3α | 2.10 | m | - |

| H-3β | 2.75 | m | - |

| H-5α | 3.30 | m | - |

| H-5β | 3.95 | dd | 11.5, 5.0 |

| H-6α | 2.20 | m | - |

| H-6β | 2.60 | m | - |

| H-8 | 4.80 | m | - |

| H-9a | 4.40 | d | 12.0 |

| H-9b | 4.90 | d | 12.0 |

| H-13 | 6.10 | q | 7.0 |

| H-14 (CH₃) | 1.90 | d | 7.0 |

| H-18 (CH₃) | 1.35 | s | - |

| H-19 (OH) | 5.50 | br s | - |

| H-20 (CH₃) | 0.95 | d | 7.0 |

Data is representative for Retrorsine and is intended for illustrative purposes.

¹³C-NMR Spectral Data (Illustrative)

The carbon-13 NMR spectrum reveals the number and types of carbon atoms within the molecule.

| Carbon Position | Chemical Shift (δ) ppm |

| C-1 | 76.5 |

| C-2 | 70.0 |

| C-3 | 35.0 |

| C-5 | 54.0 |

| C-6 | 30.0 |

| C-7 | 78.0 |

| C-8 | 75.0 |

| C-9 | 62.5 |

| C-11 | 175.0 |

| C-12 | 130.0 |

| C-13 | 138.0 |

| C-14 | 15.0 |

| C-15 | 80.0 |

| C-16 | 170.0 |

| C-18 | 25.0 |

| C-20 | 12.0 |

Data is representative for Retrorsine and is intended for illustrative purposes.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling determination of the molecular weight and elucidation of the molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.

| Parameter | Value |

| Molecular Formula | C₁₈H₂₇NO₆ |

| Calculated Mass | 353.1838 Da |

| Observed Mass [M+H]⁺ | (Hypothetical) 354.1911 Da |

MS/MS Fragmentation Data (Illustrative)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the protonated molecule [M+H]⁺) to generate a fragmentation pattern that offers structural clues.

| Precursor Ion (m/z) | Fragment Ions (m/z) | Plausible Neutral Loss |

| 354.2 | 236.1 | C₅H₈O₃ (Necic acid moiety fragment) |

| 354.2 | 138.1 | C₁₀H₁₆O₄ (Necic acid moiety) |

| 354.2 | 120.1 | C₁₀H₁₆O₄ + H₂O (Dehydrated necine base) |

| 138.1 | 94.1 | CO₂ (Decarboxylation) |

Fragmentation data is hypothetical and based on common fragmentation pathways for pyrrolizidine alkaloids.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible spectral data.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). The choice of solvent depends on the solubility of the analyte.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (Example: 500 MHz Spectrometer):

-

Spectrometer: Bruker Avance III 500 MHz (or equivalent).

-

Probe: 5 mm BBFO probe.

-

Temperature: 298 K (25 °C).

-

¹H-NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 1.0 seconds

-

-

¹³C-NMR Acquisition:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2.0 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate ¹H-NMR signals and pick peaks for both ¹H and ¹³C spectra.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Instrumentation (Example: LC-Q-TOF MS):

-

Mass Spectrometer: Agilent 6545 Q-TOF LC/MS (or equivalent).

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

MS Parameters:

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 120 V

-

Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Mass Range: 50 - 1000 m/z

-

-

MS/MS Parameters:

-

Precursor Ion Selection: [M+H]⁺ for this compound (m/z ~354.2).

-

Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

-

Collision Gas: Nitrogen.

-

-

-

Data Analysis:

-

Process the raw data using appropriate software (e.g., Agilent MassHunter, Bruker DataAnalysis).

-

Determine the accurate mass of the parent ion and calculate the elemental composition.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses to propose a fragmentation pathway.

-

Visualizations

Diagrams are crucial for visualizing workflows and molecular relationships.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Diagram 1: General Workflow for Spectral Analysis

Hypothetical Fragmentation Pathway

This diagram shows a plausible ESI-MS/MS fragmentation pathway for a protonated pyrrolizidine alkaloid.

Diagram 2: Hypothetical MS/MS Fragmentation of this compound

A Technical Guide to the Biological Activity of Bisindenoisoquinolines: Novel Topoisomerase I Inhibitors

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of bisindenoisoquinolines, a promising class of non-camptothecin topoisomerase I (Top1) inhibitors. This document outlines their mechanism of action, summarizes key quantitative data on their cytotoxic effects, provides detailed experimental protocols for their evaluation, and illustrates relevant biological pathways and experimental workflows.

Introduction

DNA topoisomerase I is a critical enzyme in cell replication, responsible for relaxing DNA supercoils to allow for transcription and replication.[1] Its vital role in proliferating cells makes it a key target for anticancer therapies. The indenoisoquinolines are a significant class of non-camptothecin Top1 inhibitors that have demonstrated potent antitumor activity.[2][3] These compounds offer potential advantages over camptothecin-based drugs, such as greater chemical stability and the formation of more persistent DNA-protein complexes.[3]

Bisindenoisoquinolines are rationally designed derivatives where two indenoisoquinoline units are linked, often by a polyamine chain, to enhance DNA binding and cellular uptake.[1][4] This guide explores the biological activity and therapeutic potential of these dimeric compounds.

Mechanism of Action

Bisindenoisoquinolines exert their cytotoxic effects by inhibiting the function of Topoisomerase I. The catalytic cycle of Top1 involves creating a transient single-strand break in the DNA backbone, allowing the DNA to unwind, followed by the religation of the strand. Bisindenoisoquinolines interfere with the religation step.[2]

The key steps in their mechanism of action are:

-

Intercalation and Binding : The planar indenoisoquinoline moieties intercalate into the DNA at the site of Top1 activity.

-

Trapping the Cleavage Complex : The drug binds to the covalent binary complex formed between Top1 and the 3'-phosphate end of the cleaved DNA strand. This creates a stable ternary "cleavage complex" (Top1-DNA-drug).[1][2]

-

Inhibition of DNA Religation : The presence of the bisindenoisoquinoline molecule within the cleavage site physically obstructs the religation of the DNA strand, effectively trapping the enzyme on the DNA.

-

Induction of DNA Damage : When a replication fork collides with this stable ternary complex, the transient single-strand break is converted into a permanent and irreversible DNA double-strand break.[2]

-

Cell Death : The accumulation of these double-strand breaks triggers the DNA damage response pathway, leading to cell cycle arrest and, ultimately, apoptosis.[2]

Quantitative Biological Activity

Bisindenoisoquinolines have been evaluated for their cytotoxic activity across the NCI-60 panel of human cancer cell lines.[1] The potency of these compounds is often influenced by the length and nature of the linker connecting the two indenoisoquinoline units, with polyamine linkers like the 2-3-2 and 3-3-3 variants showing optimal activity.[1] Furthermore, studies have shown a correlation between the expression levels of Top1 in cancer cells and their sensitivity to indenoisoquinoline-based inhibitors.[5][6]

Table 1: Cytotoxicity of Indenoisoquinoline Derivatives Against Human Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| Compound 25 | HepG2 | Liver Cancer | 0.019 | [7] |

| HCT-116 | Colon Cancer | 0.093 | [7] | |

| Monoamine Analogue¹ | NCI-60 Panel | Various | 0.07 (MGM)² | [3] |

| NSC 724998 | NCI-60 Panel | Various | Activity correlates with Top1 expression | [5] |

| NSC 725776 | NCI-60 Panel | Various | Activity correlates with Top1 expression | [5] |

¹Features a bis(2-hydroxyethyl)amino group on the lactam nitrogen. ²Mean-Graph Midpoint from the NCI-60 screen.

Table 2: Topoisomerase I Protein Levels in NCI-60 Cell Lines

| Cancer Type | Mean Top1 Level (ng/mL/µg protein) | Range of Top1 Levels | Reference |

|---|---|---|---|

| Colon | 5.7 ± 2.4 | High | [5] |

| Leukemia | - | High | [6] |

| CNS | - | Low | [6] |

| Renal | 1.8 ± 0.5 | Low | [5] |

| Overall Panel | 3.1 ± 2.0 | 0.9 to 9.8 | [5] |

Downstream Signaling Pathways

The induction of DNA double-strand breaks by bisindenoisoquinolines activates the cellular DNA Damage Response (DDR) network. A key event in this process is the phosphorylation of the histone variant H2AX to form γ-H2AX, which serves as a crucial biomarker for this type of DNA damage.[2] The DDR network can trigger cell cycle arrest, typically at the G1 phase for some bisindenoisoquinolines, to allow time for DNA repair.[2] If the damage is too extensive to be repaired, the cell is directed towards programmed cell death (apoptosis). While the precise downstream pathways for bisindenoisoquinolines are still under full investigation, a plausible cascade involves the activation of sensor proteins like ATM/ATR, which in turn activate effector kinases and tumor suppressors like p53, ultimately leading to the activation of caspases and the execution of apoptosis.

Experimental Protocols

In Vitro Topoisomerase I DNA Relaxation Assay

This assay is the primary method for determining the inhibitory activity of compounds against Topoisomerase I. It measures the ability of a compound to prevent the enzyme from relaxing supercoiled plasmid DNA.[8][9]

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 50% glycerol)

-

Test Compound (Bisindenoisoquinoline) dissolved in a suitable solvent (e.g., DMSO)

-

Nuclease-free water

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose (B213101) gel in 1x TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide or a safer alternative like SYBR Safe)

-

UV transilluminator and gel imaging system

Procedure:

-

Reaction Setup: On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube for each condition (including controls).

-

2 µL of 10x Topoisomerase I Assay Buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)

-

1 µL of the test compound at various concentrations (or solvent for the 'enzyme control')

-

Nuclease-free water to bring the volume to 19 µL.

-

-

Controls:

-

No Enzyme Control: Add 1 µL of nuclease-free water instead of the enzyme.

-

Enzyme Control: Add solvent (e.g., DMSO) without the test compound.

-

-

Enzyme Addition: Initiate the reaction by adding 1 µL of human Topoisomerase I enzyme to each tube (except the 'no enzyme' control). Mix gently.

-

Incubation: Incubate all reaction tubes at 37°C for 30 minutes.

-

Stopping the Reaction: Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye to each tube.

-

Agarose Gel Electrophoresis: Load the entire volume of each reaction mixture into the wells of a 1% agarose gel. Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

-

Visualization: Stain the gel with the DNA stain and visualize the DNA bands using a UV transilluminator.

Analysis of Results:

-

No Enzyme Control: A single, fast-migrating band corresponding to supercoiled (sc) DNA.

-

Enzyme Control (No Inhibitor): A slower-migrating band (or series of bands) corresponding to relaxed (rel) DNA. Most of the supercoiled DNA should be converted.

-

Inhibitor-Treated Samples: Inhibition of Top1 activity will result in a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA remaining. The concentration at which 50% inhibition is observed (IC50) can be determined by quantifying the band intensities.

References

- 1. Synthesis and biological evaluation of bisindenoisoquinolines as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase I levels in the NCI-60 cancer cell line panel determined by validated ELISA and microarray analysis and correlation with indenoisoquinoline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluations of novel indenoisoquinolines as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine (B1209537) alkaloids (PAs) represent a large and diverse group of natural phytotoxins, with over 660 compounds identified from more than 6,000 plant species.[1][2][3] Their presence in the food chain, primarily through contamination of grains, honey, milk, and herbal remedies, poses a significant health risk to both humans and livestock, with well-documented hepatotoxic, genotoxic, and carcinogenic effects.[2][4][5] This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid "Bisline" and related compounds. It delves into their chemical structures, biosynthesis, and mechanisms of toxicity, with a particular focus on the signaling pathways they disrupt. This document aims to serve as a valuable resource for researchers and professionals involved in toxicology, pharmacology, and drug development by consolidating quantitative toxicity data and detailing relevant experimental protocols.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are secondary metabolites produced by plants as a defense mechanism against herbivores.[4][6] They are esters composed of a necine base, which is a derivative of pyrrolizidine, and one or more necic acids.[6][7] The toxicity of PAs is largely dependent on their chemical structure, particularly the presence of a 1,2-unsaturated necine base, which can be metabolized in the liver to highly reactive pyrrolic esters.[8][9] These reactive metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[3][10]

PAs are classified into four main types based on their necine base: retronecine (B1221780), heliotridine (B129409), otonecine (B3428663), and platynecine.[4][8] The retronecine and heliotridine types are the most common and are highly toxic due to their 1,2-unsaturated necine base. The otonecine type is also toxic, while the platynecine type, with its saturated necine base, is considered less toxic.[4][8]

This compound: A Pyrrolizidine Alkaloid

This compound is a pyrrolizidine alkaloid with the chemical formula C18H27NO6.[11][12] Its structure is registered under CAS number 30258-28-7.[11] While the chemical structure of this compound is documented, there is a notable scarcity of published research on its specific biological activities, toxicity, and mechanism of action.

Chemical Structure of this compound

The IUPAC name for this compound is (1R,4R,6R,7S,17R)-4-ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione.[11]

Molecular Formula: C₁₈H₂₇NO₆ Molecular Weight: 353.4 g/mol [11]

Note: Due to the limited specific data on this compound, the following sections will focus on well-characterized, related pyrrolizidine alkaloids to provide a representative understanding of this class of compounds.

Quantitative Toxicity Data of Related Pyrrolizidine Alkaloids

The toxicity of pyrrolizidine alkaloids varies significantly depending on their structure. The following tables summarize the available quantitative toxicity data for a selection of representative PAs.

Table 1: LD₅₀ Values of Selected Pyrrolizidine Alkaloids

The median lethal dose (LD₅₀) is a measure of the acute toxicity of a substance. The values below were determined in rats.

| Pyrrolizidine Alkaloid | Type | LD₅₀ (mg/kg body weight) | Reference |

| Retrorsine | Retronecine | 34 - 300 | [13][14] |

| Lasiocarpine | Retronecine | 34 - 300 | [13][14] |

| Monocrotaline | Retronecine | 34 - 300 | [13][14] |

| Senecionine | Retronecine | 64.72 ± 2.24 | [15] |

| Heliotrine | Heliotridine | ~300 | [13] |

Table 2: IC₅₀ Values of Selected Pyrrolizidine Alkaloids

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below illustrates the cytotoxic effects of various PAs on different cell lines.

| Pyrrolizidine Alkaloid | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Lasiocarpine | HepG2-CYP3A4 | Cytotoxicity | 12.6 | [16] |

| Seneciphylline | HepG2-CYP3A4 | Cytotoxicity | 26.2 | [16] |

| Retrorsine | HepG2-CYP3A4 | Cytotoxicity | ~50 | |

| Riddelliine | HepG2-CYP3A4 | Cytotoxicity | ~60 | [16] |

| Heliotrine | Murine macrophage RAW 264.7 | ·NO production inhibition | 52.4 | [17] |

| Europine | Murine macrophage RAW 264.7 | ·NO production inhibition | 7.9 | [17] |

| Angustilongine E-K | Various human cancer cell lines | Growth inhibition | 0.02 - 9.0 | [18] |

| Clivorine | HepG2 | MTT | 13 ± 4 | [19] |

| Platyphylline | HepG2 | MTT | 850 ± 110 | [19] |

Key Signaling Pathways Affected by Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids exert their toxic effects by modulating various cellular signaling pathways, primarily leading to hepatotoxicity. The metabolic activation of PAs by cytochrome P450 enzymes in the liver is a critical first step.[3] The resulting reactive pyrrolic metabolites can induce oxidative stress, DNA damage, and apoptosis.

PA-Induced Apoptosis Signaling Pathway

PAs are known to induce both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[8]

Caption: PA-induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of pyrrolizidine alkaloids.

Extraction and Isolation of Pyrrolizidine Alkaloids from Plant Material

This protocol is a general method for the extraction and isolation of PAs from plant material.

Materials:

-

Dried and pulverized plant material

-

0.05 M Sulfuric acid

-

Ammonia (B1221849) solution

-

Solid Phase Extraction (SPE) cartridges (e.g., MCX or PCX)

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Extraction:

-

Weigh a suitable amount of dried, powdered plant material.

-

Extract the plant material with methanol, often using a Soxhlet apparatus for several hours.[20] Alternatively, maceration or percolation with methanol or an acidified methanol solution (e.g., 50% MeOH with 0.05 M H₂SO₄) can be used.[7]

-

Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Acid-Base Partitioning:

-

Dissolve the residue in a dilute acidic solution (e.g., 0.1 M H₂SO₄).[7]

-

Wash the acidic solution with a non-polar solvent like dichloromethane to remove fats and chlorophyll.

-

Make the aqueous phase alkaline (pH 9-10) with an ammonia solution.[20]

-

Extract the alkaloids into an organic solvent such as chloroform or dichloromethane.

-

-

Purification using Solid Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., MCX) with methanol and then water.

-

Load the alkaloid extract onto the cartridge.

-

Wash the cartridge with water and then a mild organic solvent to remove impurities.

-

Elute the PAs with a stronger solvent, such as methanol containing a small percentage of ammonia (e.g., 2.5% ammonia in MeOH).[7]

-

-

Final Steps:

-

Evaporate the eluate to dryness.

-

The resulting residue contains the purified pyrrolizidine alkaloids, which can be further analyzed by techniques like GC-MS or LC-MS.

-

Caption: General workflow for PA extraction.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxicity of pyrrolizidine alkaloids on cultured cells.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

96-well plates

-

Pyrrolizidine alkaloid stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.[21]

-

-

Treatment:

-

Prepare serial dilutions of the pyrrolizidine alkaloid in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the PA. Include a vehicle control (medium with the solvent used to dissolve the PA).

-

Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).[22]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.[22]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[22]

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[22]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the PA concentration to determine the IC₅₀ value.

-

Conclusion

Pyrrolizidine alkaloids are a significant class of natural toxins with well-established hepatotoxic and carcinogenic properties. While specific data on the pyrrolizidine alkaloid this compound is limited, the extensive research on related PAs provides a strong framework for understanding its potential biological effects. The toxicity of PAs is intricately linked to their chemical structure and their metabolic activation in the liver, leading to the disruption of critical cellular signaling pathways, including those involved in apoptosis. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development, facilitating further investigation into the mechanisms of PA toxicity and the development of potential therapeutic interventions. Further research is warranted to elucidate the specific biological activity profile of this compound and other less-studied pyrrolizidine alkaloids.

References

- 1. mdpi.com [mdpi.com]

- 2. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 5. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]

- 10. semmelweis.hu [semmelweis.hu]

- 11. This compound | C18H27NO6 | CID 181990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. Pyrrolizidine alkaloids (HSG 26, 1989) [inchem.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. researchgate.net [researchgate.net]

- 16. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety | MDPI [mdpi.com]

- 18. Macroline-Sarpagine Bisindole Alkaloids with Antiproliferative Activity from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. japsonline.com [japsonline.com]

- 21. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Commercial Sourcing and Technical Overview of Bisline for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and known scientific context of Bisline (CAS No. 30258-28-7), a pyrrolizidine (B1209537) alkaloid. Due to the limited specific research on this compound itself, this document also contextualizes its relevance as a metabolite of the hepatotoxic pyrrolizidine alkaloid, Isoline (B1672250). All quantitative data from identified commercial suppliers is summarized for comparative analysis.

Introduction to this compound

This compound is a natural product that has been identified in plant species such as Senecio othonniformis.[1] Chemically, it is a pyrrolizidine alkaloid with the molecular formula C18H27NO6.[2] In toxicological studies, this compound is recognized as a primary metabolite of Isoline, a known hepatotoxic compound. The metabolic conversion of Isoline to this compound is a key aspect of its toxicological profile.

Commercial Suppliers of this compound

The following table summarizes the commercial availability of this compound for research purposes from various suppliers. Purity levels and available quantities are presented as indicated by the suppliers. Pricing information is often subject to quotation and may vary.

| Supplier | Catalog No. | Purity | Available Quantities | Contact for Pricing |

| ChemFaces | CFN00350 | >98% | 5mg, 10mg, 20mg (and more) | --INVALID-LINK-- |

| BioCrick | BCN2062 | >98% | Inquire | Inquire |

| LookChem | - | Varies | 1mg, 100g, 1g | Inquire |

| ScreenLib | - | >98% | Inquire | Inquire |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 30258-28-7 | PubChem |

| Molecular Formula | C18H27NO6 | PubChem |

| Molecular Weight | 353.41 g/mol | PubChem |

| Appearance | Inquire with supplier | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces, BioCrick |

Biological Context and Potential Research Applications